4-Nitro-2-(propylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-(propylamino)benzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a propylamino group (-NH-C3H7) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(propylamino)benzoic acid typically involves the nitration of 2-(propylamino)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(propylamino)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Major Products Formed
Reduction: 4-Amino-2-(propylamino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
4-Nitro-2-(propylamino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of nitro and amino groups on biological systems.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(propylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Additionally, the propylamino group can form hydrogen bonds with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Lacks the propylamino group, making it less versatile in terms of chemical reactivity.
2-Amino-4-nitrobenzoic acid: Contains an amino group instead of a propylamino group, which can lead to different biological activities.
4-Nitro-2-(3-phenylpropylamino)benzoic acid: Contains a phenylpropylamino group, which can enhance its interaction with certain biological targets.
Uniqueness
4-Nitro-2-(propylamino)benzoic acid is unique due to the presence of both nitro and propylamino groups, which confer distinct chemical and biological properties
Properties
CAS No. |
49565-63-1 |
---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
4-nitro-2-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H12N2O4/c1-2-5-11-9-6-7(12(15)16)3-4-8(9)10(13)14/h3-4,6,11H,2,5H2,1H3,(H,13,14) |
InChI Key |
LUWSXRPDVOLFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.